2-methyl-4-nitrosomorpholine
Description
Historical Context of N-Nitrosamine Research and Relevance to Cyclic Analogs
The field of N-nitrosamine research began in earnest in 1956 when John Barnes and Peter Magee discovered that dimethylnitrosamine induced liver tumors in rats. wikipedia.org This finding spurred further investigation, which revealed that approximately 90% of the 300 nitrosamines tested showed carcinogenic properties in a wide range of animals. wikipedia.org N-nitrosamines are organic compounds formed by the reaction of a nitrosating agent, such as nitrous acid, with secondary or tertiary amines. wikipedia.orgimpactfactor.org This reaction can occur under various conditions, leading to the presence of nitrosamines in preserved foods, tobacco products, and even as impurities in pharmaceutical drugs. wikipedia.orglgcstandards.com
The discovery of nitrosamine (B1359907) contaminants in medications like valsartan, ranitidine, and metformin (B114582) in 2018 brought renewed and intense regulatory scrutiny to this class of compounds. lgcstandards.comnih.gov While much of the early research focused on simple, acyclic nitrosamines, the study of cyclic nitrosamines became crucial for understanding structure-activity relationships. researchgate.netaacrjournals.org Cyclic nitrosamines, which incorporate the N-nitroso group within a ring structure, offered researchers a way to study how conformational constraints and the electronic environment of the ring affect metabolic activation and carcinogenic potency. impactfactor.orgresearchgate.net
Significance of Cyclic Nitrosamines in Mechanistic Studies
Cyclic nitrosamines are of particular importance in mechanistic studies because they provide a rigid framework to investigate the biochemical processes that lead to cancer. The metabolism of nitrosamines, which is necessary for their carcinogenic activity, is primarily mediated by cytochrome P450 (CYP) enzymes. smolecule.comimpactfactor.org These enzymes typically hydroxylate the carbon atom adjacent (at the alpha-position) to the nitroso group. impactfactor.org This metabolic activation step is critical as it leads to the formation of reactive intermediates that can bind to cellular macromolecules like DNA, causing mutations and initiating cancer. smolecule.comimpactfactor.org
The study of cyclic nitrosamines has revealed that their carcinogenic potency and target organ specificity can vary widely depending on the ring size and structure. aacrjournals.org For example, research on compounds like nitrosopyrrolidine and nitrosohexamethyleneimine has shown differences in their metabolism and the types of tumors they induce. aacrjournals.org These differences are attributed to how the cyclic structure influences the accessibility of the α-carbon to metabolic enzymes. researchgate.net Therefore, cyclic nitrosamines serve as valuable tools for dissecting the complex relationship between chemical structure, metabolic activation, and carcinogenic outcome. impactfactor.orgaacrjournals.org
Specific Research Focus on 2-Methyl-4-nitrosomorpholine within Nitrosamine Chemistry
This compound is a specific cyclic nitrosamine that has been a subject of study to understand the influence of substitution on the morpholine (B109124) ring. The presence of the methyl group at the C-2 position is a key structural feature that differentiates it from its parent compound, N-nitrosomorpholine. smolecule.com This methyl substitution can influence its interaction with metabolic enzymes and, consequently, its carcinogenic potential. smolecule.com
The synthesis of this compound is typically achieved through the nitrosation of 2-methylmorpholine (B1581761) with nitrous acid under acidic conditions. smolecule.comvulcanchem.com Research on this compound focuses on its metabolic pathways and its interactions with cellular components, particularly cytochrome P450 enzymes. smolecule.com The nitroso group facilitates DNA alkylation after metabolic activation to a diazonium intermediate, which can then react with DNA bases. vulcanchem.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₀N₂O₂ | vulcanchem.comuni.lu |
| Molar Mass | 130.15 g/mol | vulcanchem.com |
| Appearance | Colorless liquid | vulcanchem.com |
| Solubility | Miscible in polar solvents (e.g., water, ethanol) | vulcanchem.com |
| Stability | Sensitive to light; decomposes above 150°C | vulcanchem.com |
| Spectroscopy Type | Signature | Source |
|---|---|---|
| IR (KBr) | Strong absorption at 1520 cm⁻¹ (N=O stretch), 1450 cm⁻¹ (C-N stretch) | vulcanchem.com |
| ¹H NMR (CDCl₃) | δ 3.75 (m, 4H, morpholine ring), δ 2.45 (s, 3H, CH₃), δ 1.95 (m, 2H, ring CH₂) | vulcanchem.com |
| Identifier | Value | Source |
|---|---|---|
| SMILES | CC1CN(CCO1)N=O | uni.lujst.go.jp |
| InChI | InChI=1S/C5H10N2O2/c1-5-4-7(6-8)2-3-9-5/h5H,2-4H2,1H3 | uni.lujst.go.jp |
| InChIKey | UIBWFARCELCCAF-UHFFFAOYSA-N | uni.lujst.go.jp |
Structure
3D Structure
Properties
CAS No. |
75881-16-2 |
|---|---|
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
3-methyl-4-nitrosomorpholine |
InChI |
InChI=1S/C5H10N2O2/c1-5-4-9-3-2-7(5)6-8/h5H,2-4H2,1H3 |
InChI Key |
MTIPGZBWERLLCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCN1N=O |
Purity |
95 |
Origin of Product |
United States |
Synthetic and Formation Pathways of 2 Methyl 4 Nitrosomorpholine
Chemical Synthesis Methodologies and Precursor Compounds
The primary method for the deliberate chemical synthesis of 2-methyl-4-nitrosomorpholine involves the direct nitrosation of its parent amine, 2-methylmorpholine (B1581761). This process is a standard and well-understood reaction in organic chemistry for the formation of N-nitrosamines.
The synthesis is achieved through the reaction of a 2-methylmorpholine substrate with a nitrosating agent. The fundamental reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the morpholine (B109124) ring. The direct precursor for this reaction is 2-methylmorpholine. guidechem.com The nitrosating agent is typically a source of the nitrosonium ion (NO+) or a related electrophilic species. Common laboratory nitrosating agents include nitrous acid (HNO₂), which is often generated in situ from an alkali metal nitrite (B80452) salt (like sodium nitrite, NaNO₂) and a strong acid (such as hydrochloric acid or sulfuric acid). Other reagents capable of effecting nitrosation include dinitrogen trioxide (N₂O₃) and nitrosonium tetrafluoroborate (B81430) (NOBF₄).
The efficiency and yield of the nitrosation of 2-methylmorpholine are highly dependent on the specific reaction conditions employed. Optimization of these parameters is critical for maximizing the output of the desired this compound product while minimizing side reactions.
Key parameters for optimization include:
pH: The reaction is typically carried out in an acidic medium. The rate of nitrosation of secondary amines by nitrite is famously pH-dependent, with an optimal pH often falling in the range of 3-4. This is because the acid is required to form the active nitrosating agent, nitrous acid, from the nitrite salt.
Temperature: The reaction is often conducted at low temperatures (e.g., 0-5 °C) to control the exothermic nature of the reaction and to prevent the degradation of the unstable nitrous acid.
Molar Ratios: The stoichiometry of the amine precursor to the nitrosating agent is a crucial factor. An excess of the nitrosating agent can be used to drive the reaction to completion, but this may also lead to the formation of byproducts.
Solvent: The choice of solvent depends on the solubility of the reactants. Aqueous solutions are common when using the sodium nitrite/acid method.
Below is a table summarizing typical reaction components and conditions for the synthesis.
| Parameter | Typical Condition/Reagent | Purpose |
| Precursor | 2-Methylmorpholine | The amine substrate that is nitrosated. |
| Nitrosating Agent | Sodium Nitrite (NaNO₂) + Acid (e.g., HCl) | Generates nitrous acid (HNO₂) in situ. |
| Solvent | Water, Methanol | Dissolves reactants. |
| pH | 3-4 | Optimizes the formation of the active nitrosating agent. |
| Temperature | 0-5 °C | Controls reaction rate and prevents degradation of reagents. |
Endogenous and Exogenous Formation Pathways
This compound is not only a product of deliberate synthesis but can also be formed unintentionally under various conditions, both within biological systems (endogenous) and in the external environment (exogenous).
The formation of N-nitrosamines, including the parent compound N-nitrosomorpholine (NMOR), from their corresponding amine precursors and a nitrosating agent is well-documented in biological systems. wikipedia.orgdnacih.com This occurs when the amine is ingested or present in the body and reacts with nitrosating agents. The primary nitrosating agent in vivo is derived from dietary nitrate, which can be reduced to nitrite by oral microflora. dnacih.com
In the acidic environment of the stomach, this nitrite can be converted into nitrous acid, which then reacts with secondary amines, such as morpholine or its derivatives, to form N-nitrosamines. wikipedia.orgresearchgate.net Studies in animal models have demonstrated this in vivo formation; for instance, rats given morpholine and sodium nitrite in their diet showed the formation of N-nitrosomorpholine. researchgate.net The conversion rate of morpholine to NMOR in these studies ranged from 0.5% to 12%, depending on the administered doses. researchgate.net Similarly, mice gavaged with morpholine and subsequently exposed to inhaled nitrogen dioxide (NO₂) also showed time- and dose-dependent formation of NMOR. nih.govepa.gov By direct analogy, the presence of 2-methylmorpholine and a nitrosating agent under similar physiological conditions would be expected to lead to the in vivo formation of this compound.
The formation of N-nitrosamines is a concern in various industrial and environmental settings where precursor amines and nitrosating agents coexist. Morpholine and its derivatives are used in several industrial applications, including as corrosion inhibitors in boiler water, as intermediates in the rubber industry, and in the formulation of waxes and polishes. dnacih.comresearchgate.net
If 2-methylmorpholine is used in these contexts, it can react with nitrosating agents present in the environment. These agents can include nitrogen oxides (NOx) from air pollution, which can react with amines in the vapor phase or in aqueous solutions to produce nitrosamines. dnacih.com For example, N-nitrosomorpholine has been detected as an air pollutant in tire manufacturing plants and in associated wastewater and soil samples. dnacih.com The use of morpholine oleate (B1233923) in waxes to coat fruit can also lead to the formation of NMOR if the fruit is exposed to a source of nitrite. wikipedia.orgresearchgate.net Therefore, industrial matrices that utilize 2-methylmorpholine are potential sites for the unintended formation of this compound.
The rate and extent of this compound formation are governed by several chemical and physical factors. The kinetics of nitrosation for secondary amines like morpholine have been shown to be dependent on the concentration of the amine and the square of the nitrite concentration. researchgate.net
Key influencing factors include:
pH: As with chemical synthesis, pH is a dominant factor. The reaction rate is maximal in mildly acidic conditions (pH ~3.4), where there is a sufficient concentration of both nitrous acid and the unprotonated amine.
Temperature: Generally, reaction rates increase with temperature. However, one study on the formation of nitrosomorpholine from morpholine and nitrite found a significant rate enhancement in frozen solutions, a phenomenon attributed to freeze-concentration effects. nih.gov
Catalysts and Inhibitors: The nitrosation reaction can be influenced by other chemical species. For instance, certain carbonyl compounds can potentially accelerate N-nitrosamine formation. acs.org Conversely, compounds like ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E) are known inhibitors of nitrosation and can be used to prevent the artifactual formation of nitrosamines during sample analysis. dnacih.comepa.gov
Presence of Nucleophiles: Other nucleophiles, such as chloride ions, can influence the reaction mechanism and rate.
The table below summarizes the key factors affecting the formation of this compound.
| Factor | Effect on Formation Rate | Notes |
| Amine Concentration | Increases with higher concentration | The reaction rate is directly proportional to the precursor concentration. |
| Nitrite Concentration | Increases with the square of the concentration | The kinetics often show a second-order dependence on nitrite. researchgate.net |
| pH | Optimal around pH 3-4 | Balances the availability of the active nitrosating agent and the unprotonated amine. |
| Temperature | Generally increases rate, but complex | Rate enhancement has been observed in frozen systems due to concentration effects. nih.gov |
| Inhibitors | Decreases rate | Ascorbic acid and tocopherols (B72186) are effective at scavenging nitrosating agents. epa.gov |
| Catalysts | Can increase rate | Certain compounds may accelerate the reaction. |
Metabolic Transformation and Bioactivation of 2 Methyl 4 Nitrosomorpholine
Enzymatic Biotransformation Pathways
The biotransformation of nitrosamines is a complex process mediated by various enzyme systems. The primary route of metabolic activation for cyclic nitrosamines involves oxidation at the carbon atoms adjacent to the N-nitroso group, known as α-hydroxylation.
Cytochrome P450-Mediated α-Hydroxylation
The principal pathway for the metabolic activation of cyclic nitrosamines is α-hydroxylation, a reaction catalyzed by the cytochrome P450 (P450) superfamily of enzymes. smolecule.comnih.gov This process is considered the key activation step leading to the formation of carcinogenic intermediates. nih.govnih.gov For the parent compound, N-nitrosomorpholine, hydroxylation occurs at the α-carbons (C-2 or C-6), leading to the formation of the unstable intermediate, N-nitroso-2-hydroxymorpholine. nih.gov
In the case of 2-methyl-4-nitrosomorpholine, the presence of a methyl group at the C-2 position sterically influences the site of hydroxylation. Metabolism is expected to be directed primarily to the unsubstituted α-carbon (C-6). This enzymatic oxidation introduces a hydroxyl group, resulting in a highly unstable α-hydroxy-nitrosamine intermediate. This intermediate undergoes spontaneous decomposition, initiating the formation of reactive species. acs.org Studies on the related compound N-nitrosomorpholine have shown that deuterium (B1214612) substitution at the α-positions decreases the extent of α-hydroxylation, demonstrating that this pathway is the critical activation mechanism. nih.gov
Exploration of Alternative Metabolic Pathways (e.g., β-oxidation)
While α-hydroxylation is the dominant bioactivation pathway, other metabolic routes can occur. For N-nitrosomorpholine, β-hydroxylation (oxidation at the carbon atoms β to the nitroso group) has been identified, leading to the formation of N-nitroso(2-hydroxyethyl)glycine. nih.gov
β-oxidation is a well-established metabolic process for the degradation of fatty acids, involving a cycle of enzymatic reactions that shorten the acyl chain. mdpi.comlibretexts.org This pathway typically occurs in mitochondria and peroxisomes and involves acyl-CoA dehydrogenase, enoyl-CoA hydratase, β-hydroxyacyl-CoA dehydrogenase, and thiolase. libretexts.org However, the role of the β-oxidation cycle in the metabolism of cyclic nitrosamines like this compound is not well-documented. The primary metabolic fate of the morpholine (B109124) ring appears to be driven by P450-mediated hydroxylations rather than the β-oxidation machinery used for fatty acids.
Role of Specific Isozymes in Metabolism (e.g., P450 2E1)
Specific isozymes of the cytochrome P450 system exhibit varying efficiencies in metabolizing nitrosamines. Cytochrome P450 2E1 (CYP2E1) is recognized as a key enzyme in the metabolic activation of many low molecular weight nitrosamines. nih.govnih.gov It is the major enzyme responsible for the low Kₘ demethylation of N-nitrosodimethylamine and is highly active in metabolizing other nitrosamines like N-nitrosoethylmethylamine and N-nitrosopyrrolidine. nih.govsci-hub.st Given its preference for small molecules, CYP2E1 is considered a primary catalyst for the α-hydroxylation of compounds like this compound. nih.gov
Other P450 isozymes, such as the CYP2A family, are also significant in nitrosamine (B1359907) metabolism. nih.govnih.gov For instance, human CYP2A6 and rat CYP2A3 are efficient catalysts for the α-hydroxylation of various nitrosamines. nih.govnih.gov The relative contribution of different isozymes can vary significantly between individuals and tissues, leading to differences in metabolic activation rates. nih.gov
| P450 Isozyme | Substrate Specificity / Role | Reference |
|---|---|---|
| CYP2E1 | Major enzyme for activation of low molecular weight nitrosamines (e.g., N-nitrosodimethylamine). | nih.govnih.gov |
| CYP2A6 (Human) | Efficiently catalyzes α-hydroxylation of nitrosamines like N'-nitrosonornicotine (NNN). | nih.govnih.gov |
| CYP2A3 (Rat) | Catalyzes both 2'- and 5'-hydroxylation of NNN. | nih.gov |
| CYP2B1 | Efficiently oxidizes both methyl and butyl groups of N-nitrosobutylmethylamine. | nih.gov |
Formation of Reactive Intermediates
The enzymatic hydroxylation of this compound is the first step in a cascade that leads to the generation of highly reactive electrophilic intermediates. These intermediates are the ultimate species responsible for cellular damage.
Generation of Alkyl Diazonium Ions
Following α-hydroxylation at the C-6 position, the resulting α-hydroxy-2-methyl-4-nitrosomorpholine is unstable and undergoes spontaneous, non-enzymatic ring cleavage. acs.org This decomposition leads to the formation of a highly reactive alkyl diazonium ion. acs.orgnih.gov These diazonium ions are potent alkylating agents, capable of reacting with nucleophilic sites on cellular macromolecules. masterorganicchemistry.com The reaction of the diazonium ion derived from 3-hydroxy-N-nitrosomorpholine with purine (B94841) nucleosides in DNA has been demonstrated, highlighting the mechanism by which these intermediates exert their genotoxic effects. nih.gov The diazonium ion generated from this compound would similarly serve as an electrophile, capable of forming adducts with DNA.
Formation and Reactivity of Aldehyde Byproducts
The same ring-opening process that generates the diazonium ion also produces an aldehyde byproduct. nih.gov In the metabolism of N-nitrosomorpholine, α-hydroxylation and subsequent ring fission yield (2-hydroxyethoxy)acetaldehyde. nih.gov By analogy, the bioactivation of this compound via C-6 hydroxylation is predicted to yield a corresponding aldehyde, specifically 2-(1-hydroxypropan-2-yloxy)acetaldehyde. Aldehydes are themselves reactive molecules that can contribute to cellular toxicity by forming cross-links with proteins and DNA.
| Parent Compound | Metabolic Pathway | Key Intermediate/Metabolite | Reference |
|---|---|---|---|
| N-Nitrosomorpholine | α-Hydroxylation | (2-hydroxyethoxy)acetaldehyde | nih.gov |
| N-Nitrosomorpholine | α-Hydroxylation | Alkyl Diazonium Ion | nih.gov |
| N-Nitrosomorpholine | β-Hydroxylation | N-nitroso(2-hydroxyethyl)glycine | nih.gov |
| N-Nitrosomorpholine | Further Oxidation | (2-hydroxyethoxy)acetic acid | nih.gov |
In Vitro Metabolic Studies
In vitro metabolic studies are fundamental in elucidating the pathways of xenobiotic biotransformation. These studies typically utilize cellular and subcellular fractions, such as liver microsomes, S9 fractions, and hepatocytes, to identify metabolites and the enzymes responsible for their formation. For nitrosamines, a primary focus of these studies is the characterization of oxidative metabolism mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov
The metabolic activation of nitrosamines generally proceeds via α-hydroxylation, a reaction that introduces a hydroxyl group on the carbon atom adjacent to the nitroso group. nih.gov This process results in the formation of unstable α-hydroxy nitrosamines, which can then undergo spontaneous decomposition to yield highly reactive alkyl diazonium ions. nih.gov These ions are potent electrophiles capable of forming adducts with DNA, a critical event in the initiation of carcinogenesis. nih.gov
While direct studies on this compound are not extensively available, research on N-nitrosomorpholine provides a strong model for its metabolism. In vitro investigations using rat liver microsomes have been instrumental in identifying the primary metabolites of NMOR. nih.gov
Incubation of N-nitrosomorpholine with rat liver microsomes in the presence of an NADPH-generating system leads to the formation of N-nitroso-2-hydroxymorpholine. nih.gov This hydroxylation at the C-2 position is a key step in the bioactivation pathway. Further oxidation can lead to the formation of N-nitroso-2-morpholone. nih.gov The identification of these metabolites has been confirmed through various analytical techniques, including gas chromatography and mass spectrometry, and by comparison with synthesized standards. nih.gov
The metabolism of NMOR is dependent on cytochrome P-450, as demonstrated by inhibition studies using metyrapone (B1676538) and a carbon monoxide atmosphere. nih.gov Subcellular fractions like the S9 mix, which contains both microsomal and cytosolic enzymes, are commonly used in mutagenicity assays (e.g., the Ames test) to assess the genotoxic potential of compounds following metabolic activation. nih.gov
Below is a summary of metabolites identified in in vitro studies of the parent compound, N-nitrosomorpholine.
| Parent Compound | Cellular/Subcellular Fraction | Key Metabolite(s) | Metabolic Process |
| N-Nitrosomorpholine | Rat Liver Microsomes | N-Nitroso-2-hydroxymorpholine | α-Hydroxylation |
| N-Nitrosomorpholine | Rat Liver Microsomes | N-Nitroso-2-morpholone | Oxidation |
| N-Nitrosomorpholine | Rat Liver Microsomes | N-Nitrosodiethanolamine | Ring Fission |
For this compound, it is hypothesized that metabolism would similarly involve hydroxylation, potentially at the methyl group or at the carbon atoms of the morpholine ring, leading to the formation of corresponding hydroxylated derivatives.
Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound. nih.gov By replacing one or more atoms of a molecule with their stable or radioactive isotopes (e.g., 14C, 3H, 15N, or 2H), researchers can follow the distribution of the label through various metabolic pathways and into different metabolites and cellular macromolecules. nih.govresearchgate.net
In the context of nitrosamine metabolism, isotopic labeling has been pivotal. For instance, studies with N-nitroso[14C]morpholine ([14C]NMOR) have been conducted to investigate its distribution and metabolism in vivo and in vitro. nih.gov The use of a radiolabel allows for the detection and quantification of the parent compound and its metabolites in various tissues and cellular fractions. nih.gov Autoradiography of tissues from animals treated with [14C]NMOR has helped to identify sites of metabolic activity, such as the liver and nasal mucosa. nih.gov
In vitro experiments with [14C]NMOR have demonstrated the capacity of tissues like the liver and nasal mucosa to degrade the compound. nih.gov By analyzing the radiolabeled products, it is possible to construct a more complete picture of the metabolic pathways.
The general approach for using isotopic labeling in metabolic studies is summarized below.
| Isotope | Application in Metabolic Studies | Information Gained |
| 14C | Tracing the carbon skeleton of the molecule. | Identification of metabolites, quantification of metabolic pathways, and determination of covalent binding to macromolecules. |
| 3H | Labeling specific positions in a molecule to study specific reactions. | Understanding reaction mechanisms and rates of metabolic processes. |
| 15N | Following the fate of the nitrogen atoms. | Elucidating pathways of denitrosation and the formation of nitrogen-containing metabolites. epa.gov |
| 2H (Deuterium) | Investigating kinetic isotope effects. | Determining the rate-limiting steps in metabolic pathways and identifying the enzymes involved. |
While specific isotopic labeling studies on this compound are not detailed in the available literature, the principles derived from studies with other nitrosamines, including N-nitrosomorpholine, would be directly applicable to elucidating its metabolic transformation and bioactivation pathways. researchgate.nethesiglobal.org
Molecular Mechanisms of Interaction with Biological Macromolecules
DNA Adduct Formation
While the general mechanisms of DNA alkylation by nitrosamines are well-documented, involving metabolic activation to reactive electrophiles that form adducts with DNA bases, specific information for 2-methyl-4-nitrosomorpholine is absent. nih.govmdpi.comresearchgate.net
Identification and Characterization of Specific DNA Adducts
There are no available studies that identify or characterize specific DNA adducts, such as O6-alkylguanine or N7-alkylguanine, formed from the interaction of this compound with DNA. Research on other nitrosamines has extensively detailed the formation and mutagenic potential of such adducts, but this has not been extrapolated to this compound. nih.govepa.gov
Site Specificity of DNA Alkylation and DNA Repair Mechanisms in Experimental Systems
The literature lacks studies investigating the site specificity of DNA alkylation by this compound in any experimental system. Furthermore, while general DNA repair mechanisms for alkylated DNA are known, including base excision repair and direct reversal by enzymes like O6-alkylguanine-DNA alkyltransferase (AGT), there is no research on the specific repair processes involved in mitigating DNA damage induced by this particular compound. nih.govresearchgate.net
Quantitative Analysis of DNA Adduct Levels in Experimental Models
No quantitative data on the levels of DNA adducts formed by this compound in any experimental models, such as in vivo studies with rats or mice, could be located. Such data is crucial for assessing the genotoxic potential of a compound. nih.govnih.gov
RNA and Protein Alkylation
The potential for this compound to alkylate other biological macromolecules like RNA and proteins has not been explored in the available literature. While studies with other alkylating agents have demonstrated the formation of RNA and protein adducts, this has not been investigated for this compound. nih.govnih.gov
Induction of Oxidative Stress and Reactive Species Generation
Formation of Reactive Oxygen Species (ROS)
The general ability of some nitrosamines to induce oxidative stress and the generation of reactive oxygen species (ROS) has been reported. nih.gov However, there are no specific studies demonstrating that this compound induces the formation of ROS or detailing the mechanisms by which this might occur.
Formation of Reactive Nitrogen Species (RNS)
The metabolic activation of N-nitrosamines, such as N-nitrosomorpholine (NMOR), is a critical step in their interaction with biological macromolecules. This process, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, can lead to the generation of reactive nitrogen species (RNS). While direct studies on this compound are limited, the metabolism of the parent compound, NMOR, involves α-hydroxylation. This enzymatic reaction creates an unstable intermediate that can decompose to form reactive electrophilic species.
These reactive intermediates can interact with cellular components, leading to the formation of DNA adducts and potentially contributing to cellular stress. This process can be associated with the production of RNS. It is hypothesized that the metabolic turmoil initiated by the breakdown of the nitrosamine (B1359907) structure could contribute to an environment rich in reactive species, although the precise pathways for this compound remain to be elucidated.
DNA Damage Response Mechanisms in Experimental Systems
Exposure of cells to genotoxic agents like N-nitrosamines triggers a complex network of DNA damage response (DDR) mechanisms to repair the lesions and maintain genomic integrity. The primary type of DNA damage caused by metabolically activated nitrosamines is alkylation of DNA bases.
In the context of N-nitrosamine exposure, several key DNA repair pathways are activated:
Base Excision Repair (BER): This pathway is primarily responsible for repairing small, non-helix-distorting base lesions, such as those created by alkylating agents. Specific DNA glycosylases recognize and remove the damaged base, initiating a cascade of events to restore the correct DNA sequence.
Nucleotide Excision Repair (NER): NER is a more versatile repair mechanism that removes bulky, helix-distorting DNA adducts. While less common for the smaller alkyl adducts typically formed by nitrosamines, it can play a role in repairing more complex DNA damage.
Direct Reversal of Damage: A crucial mechanism for repairing alkylation damage is the direct transfer of the alkyl group from the damaged DNA base to a cysteine residue on the O6-methylguanine-DNA methyltransferase (MGMT) protein. This is a stoichiometric process where one MGMT molecule is sacrificed to repair one lesion. The AlkB family of proteins (ALKBH) also directly reverses certain types of alkylation damage through oxidative demethylation.
The specific DNA damage response to this compound would likely involve a combination of these pathways, with the cellular response being dependent on the type and extent of DNA adducts formed. The presence of the methyl group on the morpholine (B109124) ring could potentially influence the types of adducts formed and, consequently, the preferred repair pathway.
Table 1: Key DNA Repair Pathways for Nitrosamine-Induced Damage
| Repair Pathway | Key Enzymes/Proteins | Types of Damage Repaired |
|---|---|---|
| Base Excision Repair (BER) | DNA glycosylases, AP endonuclease, DNA polymerase, DNA ligase | Small alkylated bases, oxidative damage |
| Nucleotide Excision Repair (NER) | XPC, RAD23B, TFIIH, XPG, ERCC1-XPF | Bulky DNA adducts, helix-distorting lesions |
Genotoxicity and Mutagenicity Studies of 2 Methyl 4 Nitrosomorpholine
In Vitro Mutagenicity Assays
Bacterial Reverse Mutation Assays (e.g., Ames Test with and without S9 activation)
No data from bacterial reverse mutation assays, such as the Ames test, are available for 2-methyl-4-nitrosomorpholine. For the related compound N-nitrosomorpholine, studies consistently show it is mutagenic in the Ames test, typically requiring metabolic activation with an S9 fraction to induce a positive response. nih.gov
Mammalian Cell Gene Mutation Assays (e.g., V79 cells)
Specific studies on this compound using mammalian cell gene mutation assays, such as those involving V79 cells, have not been identified. Research on N-nitrosomorpholine in V79 cells has indicated a weak mutagenic effect. researchgate.net
Chromosomal Aberration and Micronucleus Induction in Experimental Cells
There is no available information regarding the ability of this compound to induce chromosomal aberrations or micronuclei in in vitro cell cultures. For comparison, dialkylnitrosamines generally require metabolic activation to induce chromosomal aberrations in cultured cells like Chinese hamster lung (CHL) cells. nih.gov
In Vivo Mutagenicity Assays in Experimental Models
Evaluation of Mutagenic Potential in Target Tissues
No in vivo studies evaluating the mutagenic potential of this compound in any target tissues have been found. The parent compound, N-nitrosomorpholine, has been assessed in host-mediated assays and is known to be a potent liver carcinogen in animal models. nih.govresearchgate.net
DNA Strand Breakage and Cross-linking Assays
There is a lack of data on whether this compound can cause DNA strand breakage or DNA cross-linking. Metabolically activated N-nitrosomorpholine is known to induce DNA damage, including strand breaks detectable by the comet assay and the formation of DNA crosslinks. wikipedia.orgnih.gov
Structure Activity Relationships Sar in Nitrosomorpholines
Comparative Mechanistic Studies with N-Nitrosomorpholine and Other Cyclic Nitrosamines
The carcinogenicity of N-nitrosamines is intrinsically linked to their metabolic activation, a process that is highly sensitive to the compound's molecular structure. The primary mechanism of activation for cyclic nitrosamines like N-nitrosomorpholine (NMOR) involves enzymatic α-hydroxylation by Cytochrome P450 (CYP) enzymes. nih.govnih.gov This reaction occurs on the carbon atoms adjacent (in the alpha position) to the nitroso group. The resulting α-hydroxynitrosamine is an unstable intermediate that spontaneously decomposes to form a reactive electrophile, a diazonium ion, which can then alkylate DNA, leading to mutations and potentially initiating carcinogenesis. nih.govnih.gov
In N-nitrosomorpholine, the two α-carbons (C-2 and C-6 in standard morpholine (B109124) nomenclature, but C-3 and C-5 relative to the nitrosamine (B1359907) group) are equivalent, and hydroxylation at either position initiates the carcinogenic cascade. Studies comparing NMOR with other cyclic nitrosamines have established that the ring structure and substituents significantly influence potency. For instance, a comparative study of NMOR and N-nitroso reboxetine (B1679249), which also contains a nitrosomorpholine moiety but with a bulky substituent, found that N-nitroso reboxetine had a significantly lower mutagenic potential. nih.govresearchgate.net This difference was attributed to factors like greater steric hindrance at the alpha-carbons in N-nitroso reboxetine, which impedes the critical α-hydroxylation step. nih.govresearchgate.net
When comparing 2-methyl-4-nitrosomorpholine to its parent compound NMOR, the methyl group at the C-2 position introduces a key structural change. While this methyl group is not directly on an α-carbon relative to the nitroso function (the α-carbons are C-3 and C-5), its presence adjacent to the C-3 α-carbon is expected to influence the metabolic activation process, a principle central to nitrosamine SAR. nih.gov
Influence of Alkyl Substituents (e.g., Methyl Group Position) on Metabolic Activation and Reactivity
The position of alkyl substituents on the nitrosamine structure is a critical determinant of carcinogenic activity. A well-established SAR principle is that methyl substitution directly on an α-carbon atom tends to reduce or block metabolic activation and, consequently, lower the carcinogenic potency. nih.govepa.gov This is because the α-hydroxylation step is hindered or prevented at the substituted carbon. epa.gov
In the case of this compound, the methyl group is located at the C-2 position, which is a β-carbon relative to the nitrosamine nitrogen. The metabolically important α-carbons are at the C-3 and C-5 positions. Therefore, metabolic activation can still proceed via hydroxylation at either of these α-positions. However, the methyl group at C-2 can exert significant steric and electronic effects that modulate the reaction:
Steric Hindrance: The methyl group can sterically hinder the approach of CYP enzymes to the adjacent α-carbon at the C-3 position. This could decrease the rate of C-3 hydroxylation compared to the rate of hydroxylation at the unsubstituted C-5 position.
Altered Target Specificity: The differential rate of hydroxylation between the C-3 and C-5 positions could lead to the formation of different reactive metabolites, potentially altering the compound's target organ specificity compared to the symmetric NMOR. nih.gov
The table below illustrates the positions of the methyl group relative to the key functional group for metabolic activation.
| Compound Name | Methyl Group Position | Position Relative to N-nitroso Group | Alpha-Carbons for Metabolism | Expected Influence of Methyl Group |
| N-Nitrosomorpholine | None | N/A | C-3, C-5 | Baseline activity |
| This compound | C-2 | Beta (β) | C-3, C-5 | Steric hindrance at C-3; potential shift in metabolic preference to C-5 |
| 3-Methyl-4-nitrosomorpholine | C-3 | Alpha (α) | C-3, C-5 | Reduced hydroxylation at C-3; potential decrease in overall potency |
Stereochemical Aspects of this compound Activity
The introduction of a methyl group at the C-2 position of the morpholine ring renders this carbon a chiral center. Consequently, this compound exists as a pair of enantiomers: (R)-2-methyl-4-nitrosomorpholine and (S)-2-methyl-4-nitrosomorpholine. While specific studies separating and evaluating the individual enantiomers of this particular compound are not available in the reviewed literature, extensive research on other chiral carcinogens provides a strong basis for expecting stereospecific effects.
For example, studies on the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL) have shown that the (S)-enantiomer is more carcinogenic in mice and exhibits higher tissue retention compared to the (R)-enantiomer. nih.gov This difference is attributed to stereospecific metabolism, where different enzymes preferentially act on one enantiomer over the other. nih.gov
It is highly probable that the enantiomers of this compound would also exhibit differences in their biological activity due to:
Stereospecific Enzyme Interactions: The active sites of CYP enzymes are chiral. Thus, one enantiomer may bind more effectively than the other, leading to different rates of metabolic activation (α-hydroxylation).
Differential Detoxification: Detoxification pathways could also be stereospecific, leading to one enantiomer being cleared from the body more rapidly than the other.
DNA Adduct Stereochemistry: The reactive intermediates formed from each enantiomer could lead to DNA adducts with different stereochemistry. The repair and mutagenic potential of DNA adducts can be influenced by their three-dimensional structure. mdpi.com
Therefore, a complete understanding of the carcinogenicity of this compound would require separate toxicological evaluation of its (R) and (S) enantiomers.
Computational Chemistry and In Silico Modeling for Reactivity and Potency Prediction
In silico modeling and computational chemistry are powerful tools for predicting the carcinogenic potential of nitrosamines and elucidating their SAR. nih.gov These methods can provide insights into the mechanisms of activation and help prioritize compounds for further toxicological testing.
Quantum mechanical approaches, such as Density Functional Theory (DFT), are used to model the entire metabolic activation pathway. nih.gov For a compound like this compound, these models can calculate key parameters that correlate with carcinogenic potency:
Activation Energy of α-Hydroxylation: A lower energy barrier for the hydroxylation of the α-carbon by a CYP enzyme model suggests a higher rate of activation and potentially greater potency. Computational studies comparing NMOR and N-nitroso reboxetine showed that the latter had a lower computed reactivity in the hydroxylation step, consistent with its lower observed mutagenicity. nih.govresearchgate.net
Stability of Intermediates: The stability of the α-hydroxynitrosamine and the subsequent diazonium ion can be calculated.
Steric and Electronic Factors: Models can quantify the steric hindrance imposed by substituents like the methyl group and analyze their electronic effects on the molecule's reactivity. nih.govresearchgate.net
Structure-activity relationship (SAR) models, such as the TIMES (Tissue Metabolism Simulator) models, are also used to predict mutagenicity based on structural fragments and known metabolic pathways. researchgate.net These models contain alerts for structural features known to be associated with metabolic activation to DNA-reactive species, primarily through α-hydroxylation. researchgate.net For this compound, such a model would recognize the unsubstituted α-carbon at C-5 as a site for activation, while flagging the steric influence of the C-2 methyl group on the C-3 position.
The table below summarizes parameters that can be evaluated using computational methods to predict the reactivity of nitrosomorpholine derivatives.
| Computational Parameter | Relevance to Carcinogenic Potency | Application to this compound |
| Energy Barrier for α-Hydroxylation | Lower energy indicates easier metabolic activation and higher potential potency. | Can be calculated for both C-3 and C-5 positions to predict the preferred metabolic site. |
| Steric Hindrance Parameters | Higher steric hindrance at α-carbons correlates with lower potency. | Quantifies the blocking effect of the C-2 methyl group on enzymatic access to the C-3 position. |
| Charge Distribution | Electronic properties influence interactions with metabolic enzymes and DNA. | Can reveal if the methyl group electronically affects the reactivity of the α-carbons. |
| Heat of Formation of Diazonium Ion | Relates to the stability and reactivity of the ultimate carcinogenic species. | Can be compared with that of the ion derived from NMOR to predict relative reactivity. |
By integrating these computational approaches, a detailed prediction of the reactivity and potential carcinogenicity of this compound can be developed, guiding experimental research and risk assessment.
Analytical Chemistry Methodologies for 2 Methyl 4 Nitrosomorpholine
Sample Preparation and Extraction Techniques for Diverse Matrices
The extraction of 2-methyl-4-nitrosomorpholine from various sample types is a critical first step to ensure accurate quantification. The choice of technique depends on the matrix's complexity, the analyte's concentration, and the desired level of sensitivity.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a widely used technique for the cleanup and concentration of nitrosamines from complex matrices like biological fluids, environmental samples, and food products. For a compound like this compound, a sorbent would be chosen based on its polarity. A strong cation-exchange polymeric sorbent could potentially be effective. nih.gov The general procedure involves conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte with a suitable solvent. The selection of the appropriate SPE cartridge and elution solvent would require experimental optimization to achieve high recovery rates, typically in the range of 90-120% for related nitrosamines. nih.gov
Liquid-Liquid Extraction (LLE) and Dispersive Liquid-Liquid Microextraction (DLLME)
Liquid-Liquid Extraction is a traditional method for separating compounds based on their differential solubilities in two immiscible liquids. For this compound, a common approach would involve extraction from an aqueous sample into an organic solvent like dichloromethane.
Dispersive Liquid-Liquid Microextraction is a miniaturized version of LLE that offers high enrichment factors and reduced solvent consumption. In this technique, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis.
Headspace Sampling and Direct Injection Techniques
Headspace sampling is particularly suitable for the analysis of volatile and semi-volatile compounds in solid or liquid samples. nih.gov The sample is placed in a sealed vial and heated, allowing volatile analytes like nitrosamines to partition into the gas phase above the sample (the headspace). nih.gov A portion of this vapor is then injected into a gas chromatograph. nih.govacs.org This technique minimizes matrix effects and protects the analytical instrument from non-volatile components. acs.org Full evaporation static headspace (FE-SHS) is a variation that can improve sensitivity. nih.gov
Direct injection involves introducing a liquid sample directly into the chromatograph. While simpler than headspace sampling, it can introduce non-volatile matrix components into the system, potentially leading to contamination and requiring more frequent instrument maintenance. restek.comrestek.com
Chromatographic Separation Techniques
Once extracted and prepared, this compound would be separated from other components in the sample using chromatographic techniques before detection.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. restek.comdnacih.com For nitrosamine (B1359907) analysis, GC is often coupled with a selective detector like a Thermal Energy Analyzer (TEA) or a mass spectrometer (MS). restek.comdnacih.comresearchgate.net The TEA detector is highly selective and sensitive for nitrosamines. dnacih.com GC-MS and GC-tandem mass spectrometry (GC-MS/MS) provide high selectivity and structural information, which is crucial for unambiguous identification and quantification. restek.comresearchgate.net The choice of the GC column is critical for achieving good resolution; a column like a 10% Carbowax 20M with TPA on 80/100 mesh Chromosorb W AW has been used for the parent compound, N-nitrosomorpholine. dnacih.com
Table 1: Illustrative GC Method Parameters for Nitrosamine Analysis (Note: These are general parameters and would require optimization for this compound)
| Parameter | Setting |
| Column | Rxi-624Sil MS |
| Injector Temperature | 220 °C |
| Oven Program | 40 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (MS) or Thermal Energy Analyzer (TEA) |
This table is for illustrative purposes and does not represent validated data for this compound.
Liquid Chromatography (LC)
Liquid chromatography is suitable for the analysis of less volatile and thermally labile compounds. For nitrosamines, LC is typically coupled with mass spectrometry (LC-MS) or high-resolution mass spectrometry (LC-HRMS) for sensitive and selective detection. fda.govresearchgate.netthermofisher.com LC-HRMS methods have been developed for the simultaneous quantification of multiple nitrosamine impurities in various drug products, achieving low limits of detection. fda.govthermofisher.com A typical LC system would use a C18 or a phenyl-hexyl column with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile, often with a formic acid modifier. nih.gov
Table 2: Illustrative LC Method Parameters for Nitrosamine Analysis (Note: These are general parameters and would require optimization for this compound)
| Parameter | Setting |
| Column | Poroshell 120 phenyl-hexyl |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 20 µL |
| Detector | High-Resolution Mass Spectrometer (HRMS) |
This table is for illustrative purposes and does not represent validated data for this compound.
Detection and Quantification Technologies for this compound
The accurate detection and quantification of this compound, a nitrosamine of significant interest, necessitates highly sensitive and specific analytical methodologies. Various technologies have been developed and optimized to achieve low detection limits and to contend with complex sample matrices.
Mass Spectrometry (MS, MS/MS, High-Resolution MS)
Mass spectrometry, often coupled with a chromatographic separation technique like gas chromatography (GC) or liquid chromatography (LC), is a cornerstone for the analysis of nitrosamines due to its high selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) has been a conventional method for the analysis of volatile nitrosamines. For related compounds like N-nitrosomorpholine (NMOR), GC-MS is a common analytical procedure. dnacih.com More advanced techniques such as GC-tandem mass spectrometry (GC-MS/MS) offer enhanced selectivity and sensitivity, allowing for the detection of nitrosamines at very low concentration levels, even in complex matrix samples. labrulez.com
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), has become a preferred method for identifying and quantifying nitrosamine impurities. researchgate.net This is due to its exceptional sensitivity, selectivity, and precision. researchgate.net LC-MS/MS methods have been developed for the simultaneous determination of multiple nitrosamine impurities in various matrices, including pharmaceutical drug substances. thermofisher.com For instance, a multi-analyte LC-MS/MS method was established for the determination of 12 nitrosamines in sartans, with a limit of quantification of 50 ng/g. nih.gov
High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is a powerful tool for the detection and quantification of nitrosamine impurities at trace levels. fda.gov LC-HRMS methods can detect and quantify numerous nitrosamine impurities in diverse drug products with quantification limits as low as 0.005 ppm. fda.gov The high selectivity of HRMS allows for the differentiation of nitrosamine-like impurities from actual nitrosamines, ensuring the reliability of the results. fda.gov A selective and robust methodology for the analysis of nine N-nitrosamines, including N-nitrosomorpholine, was developed using ultra-high-performance liquid chromatography (UHPLC) coupled to a Q-Exactive mass spectrometer, achieving detection limits ranging from 0.4 to 12 ng/L. researchgate.netrsc.org
| Technique | Matrix | Detection Limit | Quantification Limit | Key Advantages |
|---|---|---|---|---|
| GC-MS/MS | Food | - | 1 ppb | High sensitivity and selectivity in complex matrices. labrulez.com |
| LC-MS/MS | Sartans | 20 ng/g | 50 ng/g | Feasible and sensitive for multi-analyte screening. nih.gov |
| LC-HRMS | Drug Products | - | 0.005 ppm | High selectivity, differentiates from nitrosamine-like impurities. fda.gov |
| UHPLC-HRMS | Water | 0.4 - 12 ng/L | - | Robust for various water matrices. researchgate.netrsc.org |
Chemiluminescence Detection (e.g., Thermal Energy Analyzer)
The Thermal Energy Analyzer (TEA) is a highly specific chemiluminescence detector for nitroso compounds. labcompare.com It has been an industry standard for nitrosamine analysis due to its incredible sensitivity and almost infinite selectivity for nitrogen-containing compounds. chromatographytoday.com When coupled with a gas chromatograph (GC-TEA), the technique is highly specific to compounds with heat-labile nitrosyl groups. nih.gov
The principle of TEA involves the pyrolytic cleavage of the N-NO bond, which releases a nitric oxide (NO) radical. This NO radical then reacts with ozone to produce electronically excited nitrogen dioxide, which, upon returning to its ground state, emits light that is detected by a photomultiplier tube. labcompare.com This process provides a highly specific and sensitive signal for nitrosamines. labcompare.com The GC-TEA method is quick, sensitive, and reproducible for the analysis of N-nitrosomorpholine. dnacih.com
| Technique | Matrix | Detection Limit of Overall Procedure | Reliable Quantitation Limit | Key Advantages |
|---|---|---|---|---|
| GC-TEA | Air | 84 ppt (0.4 µg/m³) | 116 ppt (0.6 µg/m³) | High sensitivity and selectivity for nitrosamines. dnacih.com |
Optimization for Ultra-Low Detection Limits and Matrix Effects
Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in trace analysis. nih.gov These effects can be particularly pronounced in complex matrices like pharmaceutical formulations. researchgate.net To minimize matrix effects, various strategies are employed, including the development of simple and efficient extraction methods and the use of matrix-matched calibration curves. researchgate.net The high selectivity of techniques like HRMS and GC-TEA also helps in reducing the impact of matrix interferences. fda.govlabcompare.com
Mitigation of Artifactual Formation during Sampling and Analysis
A significant challenge in the analysis of nitrosamines is the potential for their artifactual formation during sample collection and analysis. This can occur when precursor amines react with nitrosating agents present in the environment or introduced during the analytical process, leading to an overestimation of the nitrosamine concentration. dnacih.com
For air sampling of N-nitrosomorpholine, it has been shown that certain sorbent materials can concentrate the precursor amine, morpholine (B109124), which can then react with nitrogen oxides in the air to form N-nitrosomorpholine on the sampling device. dnacih.com To mitigate this, specific sampling tubes treated with inhibitors of nitrosation are used. For example, the use of two adsorbent tubes in series, with both adsorbents coated with ascorbic acid (Vitamin C), has been shown to prevent the artifactual formation of N-nitrosomorpholine. dnacih.com
In the analysis of biological samples, the addition of suitable inhibitors of nitrosation, such as a combination of L-ascorbic acid and d,l-alpha-tocopherol, to the extraction solution is crucial to prevent the artifactual formation of N-nitrosomorpholine during homogenization, extraction, and analysis. nih.gov These inhibitors act as scavengers for nitrosating agents in both the aqueous and lipid phases of the sample. nih.gov It is also important to protect samples from light, as N-nitrosomorpholine is light-sensitive, especially to UV light. dnacih.comnih.gov
Environmental and Ecological Aspects of 2 Methyl 4 Nitrosomorpholine
Environmental Fate and Degradation Pathways
The environmental fate of 2-methyl-4-nitrosomorpholine, including its degradation pathways, has not been specifically characterized in scientific studies. The following information pertains to the parent compound, N-nitrosomorpholine (NMOR).
Photolytic Degradation Mechanisms
Nitrosamines are known to undergo degradation upon exposure to ultraviolet (UV) radiation. For NMOR, systematic bench-scale experiments have demonstrated that UV treatment is an effective removal method. researchgate.net In one study, a UV fluence dose of 325 ± 10 mJ/cm² was sufficient to degrade 90% of the NMOR present in a sample. researchgate.net
The mechanism of photolysis for nitrosamines like N-nitrosodimethylamine (NDMA) involves the cleavage of the N-N bond, leading to the formation of various radical species. nih.gov A recent study on NMOR found that upon UVA irradiation, it transforms into a directly mutagenic product. nih.gov This photoactivated product was found to be relatively stable, with approximately 79% of its activity remaining after 10 days of storage at various temperatures. nih.gov This suggests that while sunlight can degrade NMOR, it may also produce stable, genotoxic transformation products in the environment. nih.gov
Biodegradation Processes
Specific research on the biodegradation of this compound is not available. Studies on the parent compound, NMOR, indicate that it is highly resistant to biodegradation. Pilot-scale studies using biofiltration for potable reuse were found to be ineffective at mitigating NMOR. researchgate.net Similarly, research on sewage treatment plants has shown that NMOR levels remain stable during biological treatment processes, indicating it is a persistent contaminant that is not readily biodegraded. researchgate.net
Chemical Stability and Transformation in Environmental Matrices
Data on the chemical stability of this compound is absent from the literature. The stability of the parent compound, NMOR, has been noted in several contexts. It has been found to persist in soil and on surfaces, with one report detecting it in a soil sample (4.4 µg/g) and a dirt scraping (730 µg/g) at a chemical plant. dnacih.com
Its stability is also evident in aquatic treatment systems. Both pre-oxidation (with chlorine and ozone) and biological filtration have proven ineffective at removing NMOR, underscoring its chemical resilience. researchgate.netresearchgate.net Furthermore, the transformation product resulting from UVA irradiation of NMOR is itself relatively stable, which could have implications for its long-term presence and effects in sunlit environments. nih.gov
Data Tables
Table 1: Reported Detections of N-nitrosomorpholine (NMOR) in Environmental Samples Data presented is for the parent compound N-nitrosomorpholine, as specific data for this compound is not available.
| Environmental Matrix | Location/Source | Reported Concentration | Reference |
| Wastewater | Tire Chemical Plant | 0.003 µg/g | dnacih.com |
| Wastewater Effluent | 11 of 12 U.S. Plants | Average: 20 ± 18 ng/L | researchgate.net |
| Air | Tire Factory (Finishing Area) | 0.6 µg/m³ | dnacih.com |
| Air | Tire Factory (Tread Extruder) | 27 µg/m³ | dnacih.com |
| Air | Chemical Plant (Lunchroom) | 0.07 µg/m³ | dnacih.com |
| Air | Chemical Plant (Reactor Area) | 5.1 µg/m³ | dnacih.com |
| Soil | Outside Chemical Plant | 4.4 µg/g | dnacih.com |
| Dirt Scraping | Chemical Plant Stairway | 730 µg/g | dnacih.com |
Advanced Research Perspectives and Future Directions for 2 Methyl 4 Nitrosomorpholine Research
Elucidation of Unidentified Minor Metabolic Pathways and Adducts
The biological activity of nitrosamines is intrinsically linked to their metabolic activation. For N-nitrosomorpholine (NMOR), the parent compound of 2-methyl-4-nitrosomorpholine, metabolic 2-hydroxylation is a known activation pathway, leading to the formation of N-nitroso-2-hydroxymorpholine. nih.gov This α-hydroxylation is a common activation mechanism for many nitrosamines, generating unstable intermediates that decompose to form highly reactive electrophiles capable of alkylating DNA. nih.govacs.orgnih.gov One of the identified urinary metabolites of NMOR is N-nitrosodiethanolamine. nih.gov
Advanced studies should aim to identify and quantify the full spectrum of DNA adducts formed by this compound. While adducts like O⁶-methylguanine are well-studied for simple nitrosamines, the reactive intermediates from this compound are expected to be more complex, leading to a different profile of DNA lesions. nih.gov Identifying these specific adducts is crucial, as their structure dictates their mutagenic potential and the efficiency of their repair. nih.govresearchgate.net
Table 1: Potential Research Targets in the Metabolism of this compound
| Research Area | Objective | Rationale |
|---|---|---|
| Metabolite Identification | Characterize novel metabolites beyond α-hydroxylation products. | The methyl substituent may open alternative metabolic pathways (e.g., hydroxylation on the methyl group, ring cleavage) that contribute to toxicity. |
| DNA Adduct Profiling | Identify and quantify the specific DNA adducts formed in target tissues. | The structure of the electrophile derived from this compound will differ from NMOR, leading to unique adducts with distinct mutagenic properties. |
| Metabolic Enzyme Phenotyping | Determine the specific Cytochrome P450 (CYP) enzymes responsible for its activation. | Identifying the key enzymes (e.g., CYP2E1, CYP2A6) involved in activation is essential for understanding inter-individual susceptibility and potential drug interactions. mdpi.comhesiglobal.org |
Development of Novel Analytical Techniques with Enhanced Sensitivity and Specificity
The detection and quantification of nitrosamine (B1359907) impurities at trace levels present a significant analytical challenge. ijpsjournal.com Current state-of-the-art methods rely heavily on hyphenated chromatographic and mass spectrometric techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). ijpsjournal.comnih.gov For enhanced sensitivity and specificity, tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are often employed. ijpsjournal.comfda.gov The FDA has developed and validated LC-HRMS methods capable of detecting various nitrosamines in drug products with quantification limits as low as 0.005 ppm. fda.gov
Future research should focus on pushing the boundaries of these analytical techniques. The goals are to achieve even lower limits of detection (LOD) and quantification (LOQ) and to develop methods that can be applied to increasingly complex matrices, such as biological tissues and environmental samples.
Key areas for development include:
Advanced Sample Preparation: Innovations in sample extraction and concentration, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), can improve recovery and reduce matrix interference. ijpsjournal.com
High-Resolution Mass Spectrometry: The continued application of technologies like Orbitrap and Time-of-Flight (TOF) mass spectrometry can provide the mass accuracy needed to differentiate the target analyte from isobaric interferences, enhancing the reliability of results. fda.gov
Multi-Analyte Methods: Developing robust methods capable of simultaneously quantifying a wide range of nitrosamines, including this compound and its potential metabolites, would increase efficiency in screening and research applications. nih.govacs.org
Table 2: Comparison of Current and Future Analytical Methodologies
| Technique | Current Status | Future Direction |
|---|---|---|
| GC-MS/MS | Preferred for volatile nitrosamines; provides good sensitivity. ijpsjournal.com | Development of more robust derivatization techniques to improve the analysis of less volatile, related metabolites. |
| LC-HRMS | Versatile for a broad range of nitrosamines, including non-volatile and thermally unstable compounds. ijpsjournal.comfda.gov | Pushing quantification limits to parts-per-trillion (ppt) levels; miniaturization for high-throughput screening. |
| Capillary Electrophoresis (CE) | Used in some research applications for separation. nih.gov | Coupling with more sensitive MS detectors to improve detection limits and applicability. |
In-depth Mechanistic Studies on Cellular Responses to DNA Damage and Repair Deficiencies
Upon metabolic activation, this compound forms DNA adducts that disrupt normal cellular processes. nih.gov Understanding the cellular response to this damage is fundamental to assessing its carcinogenic risk. Future research should conduct in-depth mechanistic studies focusing on the activation of DNA damage response (DDR) pathways and the role of specific DNA repair mechanisms.
Studies on N-nitrosomorpholine (NMOR) have shown it induces unscheduled DNA synthesis (UDS), a hallmark of DNA excision repair, particularly in hepatocytes. nih.gov Research on other nitrosamines has demonstrated the critical role of specific repair pathways. For instance, the persistence of O⁶-alkylguanine adducts is a major driver of mutagenesis, and their removal is primarily handled by O⁶-methylguanine-DNA methyltransferase (MGMT). nih.gov Other lesions may be repaired by the base excision repair (BER) or nucleotide excision repair (NER) pathways. nih.govmdpi.com
Future investigations should explore:
DNA Repair Pathway Activation: Using cellular models, researchers can determine which specific repair pathways (BER, NER, MGMT) are activated in response to damage from this compound.
Role of Repair Deficiencies: Employing genetically modified cell lines or animal models with deficiencies in key repair enzymes (e.g., AAG, MGMT) can reveal the contribution of each pathway to mitigating the compound's genotoxicity. mit.edu Studies have shown that low activity of the repair enzyme AAG leads to higher cancer rates in mice exposed to NDMA. mit.edu
Cell Fate Decisions: Investigating how the extent and type of DNA damage influence cell fate decisions, such as the induction of apoptosis (programmed cell death) or cellular senescence, versus mutagenic survival. The tumor suppressor protein p53 is often a key regulator in this process. nih.gov
Refinement of Computational and In Silico Models for Reactivity and SAR Prediction
Computational toxicology and in silico modeling are increasingly vital for predicting the potential carcinogenicity of chemicals and prioritizing them for further testing. lhasalimited.org For nitrosamines, Quantitative Structure-Activity Relationship ((Q)SAR) models are being developed to predict nitrosation potential and carcinogenic potency. nih.govacs.org These models are built by correlating chemical structures with experimental data. acs.org Current statistical models built with graph neural networks have achieved accuracies of approximately 80%. nih.govacs.org
However, the accuracy of these models can be improved, especially for less common or more complex structures like this compound. Future research should focus on the refinement of these models through several approaches:
Mechanistically-Based SARs: Developing SARs that incorporate mechanistic knowledge, such as the chemical features that influence the rate of metabolic α-hydroxylation or the stability of the resulting diazonium ions. lhasalimited.org Key structural features known to affect potency include the degree of α-carbon branching and the presence of electron-withdrawing groups. lhasalimited.org
Quantum Mechanical (QM) Calculations: Applying QM methods to calculate electronic structure properties, reaction energies, and activation barriers for metabolic activation can provide a more fundamental, physics-based prediction of reactivity. nih.govfda.gov This approach can help fill data gaps where experimental information is unavailable. fda.gov
Expanded Training Sets: Incorporating more diverse and structurally complex nitrosamines into the training datasets used to build the models will expand their applicability domain and improve the accuracy of predictions for novel compounds.
Table 3: Approaches for Refining In Silico Models for Nitrosamines
| Modeling Approach | Principle | Future Refinement Goal |
|---|---|---|
| Statistical (Q)SAR | Correlates structural features with biological activity using large datasets and machine learning. nih.govmulticase.com | Increase model accuracy (>90%) by incorporating more diverse chemical structures and biological endpoints. |
| Expert Rule-Based SAR | Uses predefined chemical rules based on known activating and deactivating features to categorize potency. acs.org | Refine and expand the rule set to include more subtle electronic and steric effects, particularly for cyclic systems. |
| Quantum Mechanics (QM) | Calculates electronic properties and reaction energetics to predict chemical reactivity from first principles. nih.govsemanticscholar.org | Integrate QM descriptors into larger (Q)SAR models to improve their predictive power and mechanistic relevance. |
Application of "-Omics" Technologies (e.g., Adductomics, Metabolomics) in Experimental Models
"-Omics" technologies, which allow for the large-scale analysis of biological molecules, offer a powerful, systems-level approach to toxicology. nih.govnih.gov Applying these technologies to the study of this compound can provide a comprehensive, unbiased view of its biological effects.
Metabolomics: This technology can be used to obtain a global snapshot of all low-molecular-weight metabolites in a biological sample. In the context of this compound, metabolomics can help identify the full range of its metabolic products, including those from previously unknown minor pathways, providing a complete picture of its biotransformation. nih.gov
Adductomics: As an emerging field, DNA adductomics aims to comprehensively identify and quantify all DNA adducts present in the genome. nih.gov Applying adductomics to experimental models exposed to this compound would enable the discovery of its complete adduct profile, revealing novel biomarkers of exposure and effect.
Transcriptomics and Proteomics: These technologies measure changes in gene expression (mRNA) and protein levels, respectively. They can reveal the cellular pathways that are perturbed by exposure, such as the activation of stress responses, DNA repair pathways, and cell cycle checkpoints, offering deep mechanistic insights into the cellular response. nih.gov
Table 4: Application of -Omics Technologies in this compound Research
| -Omics Field | Research Application | Expected Outcome |
|---|---|---|
| Metabolomics | Analysis of urine, plasma, and tissue extracts from exposed animal models. | Comprehensive map of all metabolic products, revealing major and minor biotransformation pathways. |
| Adductomics | Analysis of DNA isolated from target tissues (e.g., liver) of exposed models. | Unbiased identification and quantification of the complete spectrum of DNA adducts formed by the compound. |
| Transcriptomics | Gene expression profiling (e.g., RNA-seq) of cells or tissues after exposure. | Identification of key genes and pathways involved in the DNA damage response, cellular stress, and carcinogenesis. |
| Proteomics | Protein expression profiling of cells or tissues after exposure. | Identification of changes in the abundance of proteins critical for DNA repair, apoptosis, and cell cycle control. |
Q & A
Basic Research Questions
Q. What experimental models are commonly used to study the hepatocarcinogenic effects of 2-methyl-4-nitrosomorpholine (2M4NM)?
- Methodological Answer : Male Sprague-Dawley rats are the standard model, with protocols involving oral administration of 2M4NM (e.g., in drinking water) for 3–8 weeks, followed by observation periods up to 52 weeks. Histological and histochemical analyses (e.g., glutathione-S-transferase placental type (GST-P) staining) are used to identify pre-neoplastic and neoplastic lesions . Morphometric quantification of enzyme-altered foci (EAFs) is critical for assessing lesion size and phenotype changes .
Q. How do researchers standardize dosing and exposure durations for 2M4NM in carcinogenicity studies?
- Methodological Answer : Dosing regimens vary by study goals. For example:
- Short-term exposure : 8 weeks of 2M4NM in drinking water (e.g., 10–20 ppm), followed by a 16-week observation period to assess early hepatocarcinogenesis markers like GST-P-positive lesions .
- Long-term studies : Sequential administration (e.g., 3 weeks of 2M4NM + 48 weeks of co-treatment with promoters like 2-AAF or phenobarbital) to evaluate tumor progression .
Advanced Research Questions
Q. How do co-administered agents (e.g., ethyl alcohol, 2-AAF) modulate 2M4NM-induced hepatocarcinogenesis, and what methodological tools resolve contradictory outcomes?
- Methodological Answer :
- Synergistic effects : Ethyl alcohol administered during 2M4NM exposure increases GST-P-positive lesion number and area by elevating ornithine decarboxylase (ODC) activity and hepatocyte proliferation post-treatment . In contrast, 2-AAF enhances hepatocellular carcinoma incidence by increasing EAF proliferation, while phenobarbital stabilizes phenotypic changes (e.g., G6PDH activity) without increasing lesion count .
- Contradiction resolution : Use histochemical profiling (e.g., ATPase, G6PDH) and morphometric analysis to distinguish promoter-specific effects on EAF phenotype versus proliferation .
Q. What advanced techniques are employed to analyze the molecular mechanisms of 2M4NM-induced carcinogenesis?
- Methodological Answer :
- Enzyme activity assays : Quantify ODC (a marker of cell proliferation) and GST-P in liver homogenates to correlate with lesion development .
- Labeling indices : Immunohistochemical detection of BrdU or Ki-67 in EAFs and adjacent hepatocytes to assess mitotic activity .
- Data integration : Combine morphometric data (lesion size/number) with biochemical markers (e.g., ODC) to model dose-response relationships .
Q. How can researchers address variability in EAF phenotypes across studies using 2M4NM?
- Methodological Answer :
- Standardized histochemical panels : Include ATPase, G6PDH, and γ-glutamyl transpeptidase (GGT) to classify EAF subtypes (e.g., basophilic vs. clear cell foci) .
- Statistical stratification : Use multivariate analysis to separate effects of 2M4NM dose, exposure duration, and co-treatments on phenotypic heterogeneity .
Data Analysis & Reproducibility
Q. What computational tools are recommended for analyzing complex datasets from 2M4NM studies?
- Methodological Answer :
- Mathematical modeling : Apply formulas to calculate lesion area ratios (e.g., % liver section occupied by GST-P-positive foci) and normalize to control groups .
- Software integration : Use platforms that align histochemical data with NEMSIS-defined fields for traceability, including hover-help features to map renamed variables to original datasets .
Q. How can researchers ensure reproducibility in studies involving nitrosomorpholine derivatives?
- Methodological Answer :
- Detailed protocols : Follow guidelines for documenting experimental design, sampling (e.g., liver lobe selection), and statistical methods (e.g., ANOVA for lesion counts) .
- Reference standards : Use certified analytical standards (e.g., 4-Nitrosomorpholine Solution at 100 µg/mL in methanol) for calibrating chemical analyses .
Safety & Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
